2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S2/c1-13(17,9-18-2)8-15-12(16)7-19-11-5-3-10(14)4-6-11/h3-6,17H,7-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXSVRGYFXLYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1=CC=C(C=C1)F)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide, with the molecular formula C13H18FNO2S2 and a molecular weight of 303.41 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. The compound is characterized by its unique structure, which includes a fluorinated phenyl group and a thioether linkage, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that compounds with similar structures often exhibit anti-inflammatory, analgesic, and potentially anticancer properties.
Pharmacological Properties
- Anti-inflammatory Activity : Compounds containing thioether groups have been reported to inhibit pro-inflammatory cytokines. This suggests that 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide may modulate inflammatory responses.
- Anticancer Potential : The fluorinated phenyl moiety is often linked to enhanced bioactivity against cancer cells. Research into similar compounds has shown effectiveness in inhibiting tumor growth through apoptosis induction.
- Antimicrobial Effects : Preliminary data indicate that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, a study published in MDPI highlighted the antiviral activity of thioether derivatives against various viral strains, suggesting a broader application for compounds like 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide in antiviral therapies .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Synthesis and Purification
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide involves multi-step reactions, typically starting from commercially available precursors. The purification process often employs techniques such as recrystallization or chromatography to achieve high purity levels (≥95%).
Scientific Research Applications
Chemical Properties and Structure
The compound's structure consists of a thioether moiety, a hydroxy group, and an acetamide functional group, which contribute to its biological activity. The presence of the 4-fluorophenyl group enhances lipophilicity, potentially improving cell membrane permeability.
Antiviral Activity
Recent studies have highlighted the compound's efficacy against various viral strains. For instance, it has shown promising results in reducing viral loads in laboratory settings, particularly against adenovirus and rotavirus.
Case Study: Antiviral Efficacy
- Study Reference: A recent investigation demonstrated that derivatives of this compound exhibited a significant reduction in viral particles by approximately 70% for rotavirus and 56.7% for adenovirus type-7 .
Drug Development
The compound is being explored as a lead molecule for developing new antiviral drugs. Its unique structure allows for modifications that can enhance activity against resistant viral strains.
Synthesis and Modification
- The synthesis of this compound has been optimized to yield both racemic and optically pure forms, facilitating further pharmacological studies .
Anti-inflammatory Properties
In addition to its antiviral properties, the compound has been investigated for anti-inflammatory effects. Research indicates that similar compounds can inhibit cyclooxygenase enzymes, which are pivotal in inflammatory pathways.
Case Study: Inhibition of COX Enzymes
- A study demonstrated that derivatives with similar structural features showed significant inhibition of COX-II, suggesting potential applications in treating inflammatory diseases .
Comparison of Biological Activities
Q & A
Q. What are the typical synthetic routes for synthesizing acetamide derivatives with (4-fluorophenyl)thio groups, and how can reaction conditions be optimized?
The synthesis of such compounds often involves nucleophilic substitution or coupling reactions. For example, the thioether linkage can be formed by reacting a thiol-containing intermediate (e.g., 4-fluorobenzenethiol) with an α-haloacetamide derivative under basic conditions (e.g., NaH in DMF). Optimization includes controlling reaction temperature (0–25°C), solvent polarity, and stoichiometry to minimize side reactions like oxidation of the thiol group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can researchers characterize the physicochemical properties of this compound, and what computational tools are recommended?
Key properties include logP (hydrophobicity), hydrogen bond donors/acceptors, and topological polar surface area (TPSA). Tools like MarvinSketch or ChemAxon calculate these parameters from the structure. For instance, reports a TPSA of 87.5 Ų and XLogP of 2.6, suggesting moderate solubility and membrane permeability. Experimental validation via HPLC (for logP) and NMR (for structural confirmation) is essential. Dynamic light scattering (DLS) can assess aggregation propensity in aqueous buffers .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to potential targets like SIRT2 or Wnt signaling proteins?
The Glide XP docking protocol (Schrödinger Suite) is recommended. Key steps:
- Prepare the ligand: Optimize geometry using LigPrep with OPLS4 force field.
- Prepare the protein: Retrieve the target structure (e.g., SIRT2 PDB: 3ZGO), remove water molecules, and assign protonation states via Epik.
- Define the binding site using residues within 10 Å of a known inhibitor.
- Score docking poses using the XP scoring function, which incorporates hydrophobic enclosure and hydrogen-bonding motifs .
- Validate predictions with molecular dynamics simulations (e.g., Desmond) to assess binding stability.
Q. How can structural modifications to the linker or tail groups enhance biological activity, as seen in related SIRT2 inhibitors?
demonstrates that replacing the phenoxy group with bulkier substituents (e.g., 4-isopropyl-1,2,4-triazole) improves SIRT2 inhibition by 3.5-fold. Methodological steps:
- Design analogs with variations in the thioether linker (e.g., replacing sulfur with sulfone for metabolic stability).
- Synthesize derivatives with modified tail groups (e.g., 2-hydroxy-2-methylpropyl to cyclopropyl).
- Screen analogs using enzymatic assays (e.g., fluorogenic deacetylation assays) and compare IC50 values.
- Use QSAR models to correlate structural features (e.g., Hammett σ values) with activity .
Q. How should researchers address contradictory data in biological assays, such as conflicting IC50 values across studies?
Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentrations) or compound purity. Mitigation strategies:
- Validate purity via LC-MS (>95%) and NMR.
- Replicate assays in standardized conditions (e.g., 10 mM Tris-HCl pH 7.4, 1 mM DTT).
- Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity).
- Perform meta-analysis of published data to identify outliers and systemic biases. Molecular modeling can reconcile discrepancies by identifying allosteric binding modes or off-target effects .
Methodological Considerations Table
| Aspect | Basic Approach | Advanced Tools/Techniques |
|---|---|---|
| Synthesis | Nucleophilic substitution, column chromatography | Automated parallel synthesis, microwave-assisted reactions |
| Characterization | NMR, HPLC, melting point analysis | High-resolution MS, X-ray crystallography |
| Biological Assays | Enzymatic inhibition screening (UV/fluorescence) | CRISPR-Cas9 gene editing for target validation, cryo-EM for binding visualization |
| Computational Studies | Docking with AutoDock Vina | Free-energy perturbation (FEP+) for ΔΔG calculations, machine learning-driven SAR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
